

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dinitrophenol

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Compound of Interest

Compound Name: 3,4-Dinitrophenol

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This technical guide provides a comprehensive overview of the core physicochemical properties of **3,4-Dinitrophenol** (3,4-DNP). It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its primary biological signaling pathway and a representative synthesis workflow.

Core Physicochemical Properties

3,4-Dinitrophenol is a yellow crystalline solid with the chemical formula $C_6H_4N_2O_5$.^[1] It is recognized for its high toxicity and historical use as a pesticide and in the manufacturing of dyes and explosives.^[2] The physicochemical properties of 3,4-DNP are critical for understanding its environmental fate, biological activity, and handling requirements in a laboratory setting.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **3,4-Dinitrophenol**.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ N ₂ O ₅	[1][3]
Molecular Weight	184.11 g/mol	[1]
Appearance	Light yellow needles or crystalline solid	[2][3]
Melting Point	134 °C	[4]
Boiling Point	418.7 °C at 760 mmHg	[4]
pKa (at 25 °C)	5.35 - 5.42	[3][5]

Solubility Profile	Observation	Reference(s)
Water	Moderately soluble	[6]
Ethanol	Very soluble	[3][5]
Diethyl Ether	Very soluble	[3][5]
Dioxane	Soluble (1g / 10 mL)	[3][6]
Chloroform	Freely soluble	[6]
Acetone	Soluble	[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **3,4-Dinitrophenol** are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by observing the temperature at which the substance transitions from a solid to a liquid phase.

Materials:

- **3,4-Dinitrophenol** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Thermometer
- Mortar and pestle

Procedure:

- Ensure the **3,4-Dinitrophenol** sample is dry and finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of 3,4-DNP.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
- Record the temperature at which the first drop of liquid appears (the beginning of melting).
- Record the temperature at which the entire solid has transformed into a liquid (the end of melting).
- The recorded range is the melting point of the sample. A narrow range (0.5-1 °C) is indicative of a pure compound.[3]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since **3,4-Dinitrophenol** is a solid at room temperature, it would first need to be melted.

Materials:

- **3,4-Dinitrophenol** sample
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)
- Bunsen burner or other heat source

Procedure:

- Place a small amount of the **3,4-Dinitrophenol** sample into the small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to a thermometer.
- Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the oil level.
- Gently heat the side arm of the Thiele tube to ensure even heat distribution.
- As the temperature rises, air trapped in the capillary tube will be expelled.
- The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
- Alternatively, the boiling point can be determined upon cooling when the liquid just begins to enter the capillary tube.

Spectrophotometric Determination of pKa

The acid dissociation constant (pKa) of **3,4-Dinitrophenol** can be determined by measuring the absorbance of its solutions at different pH values. The ionized and unionized forms of the phenol exhibit different absorption spectra.

Materials:

- **3,4-Dinitrophenol** sample
- UV-Vis spectrophotometer
- pH meter
- Buffer solutions of varying pH
- Volumetric flasks and pipettes
- Reagent grade water

Procedure:

- Prepare a stock solution of **3,4-Dinitrophenol** in a suitable solvent (e.g., a mixture of an organic solvent and water).
- Prepare a series of solutions with a constant concentration of 3,4-DNP in buffer solutions of different, known pH values.
- Determine the wavelength of maximum absorbance (λ_{max}) for the acidic (protonated) and basic (deprotonated) forms of 3,4-DNP. This is done by measuring the absorbance spectra of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 10).
- Measure the absorbance of each buffered solution at the λ_{max} of the basic form.
- The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: $\text{pKa} = \text{pH} + \log[(A_{\text{b}} - A) / (A - A_{\text{a}})]$ where A is the absorbance of the solution at a given pH, A_{a} is the absorbance of the fully acidic form, and A_{b} is the absorbance of the fully basic form.
- Plotting pH versus $\log[(A_{\text{b}} - A) / (A - A_{\text{a}})]$ will yield a straight line with the pKa at the y-intercept.^[7]

Aqueous Solubility Determination (Shake-Flask Method)

This is a classical method for determining the solubility of a compound in water.

Materials:

- **3,4-Dinitrophenol** sample
- Reagent grade water
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or HPLC for concentration analysis

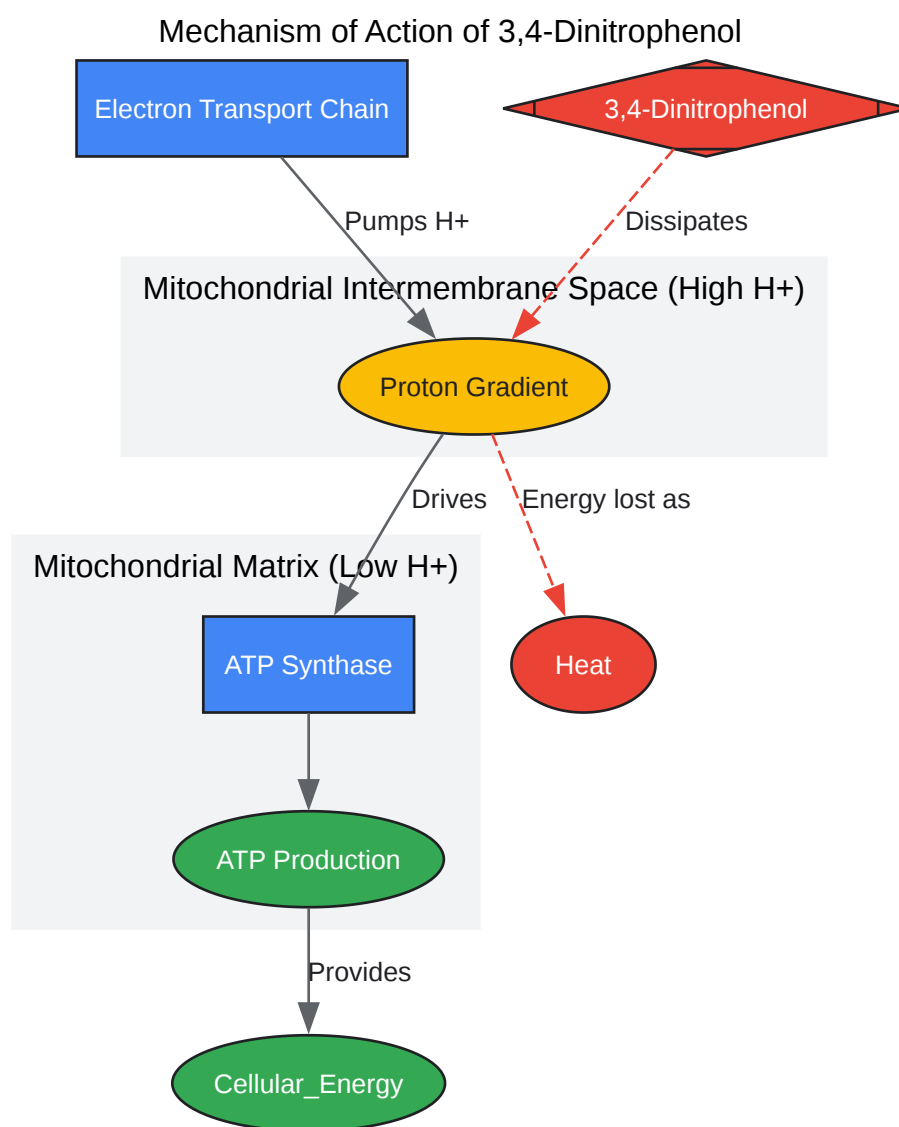
Procedure:

- Add an excess amount of **3,4-Dinitrophenol** to a known volume of water in a flask.
- Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the solution to stand to let undissolved solid settle.
- Centrifuge the solution to separate the undissolved solid from the saturated aqueous phase.
- Carefully withdraw a known volume of the clear supernatant.
- Determine the concentration of **3,4-Dinitrophenol** in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.
- The determined concentration represents the aqueous solubility of **3,4-Dinitrophenol** at that temperature.[8]

Mandatory Visualizations

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

3,4-Dinitrophenol acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. This uncouples oxidative phosphorylation from ATP synthesis, leading to the dissipation of energy as heat instead of being used for ATP production.[9][10][11]



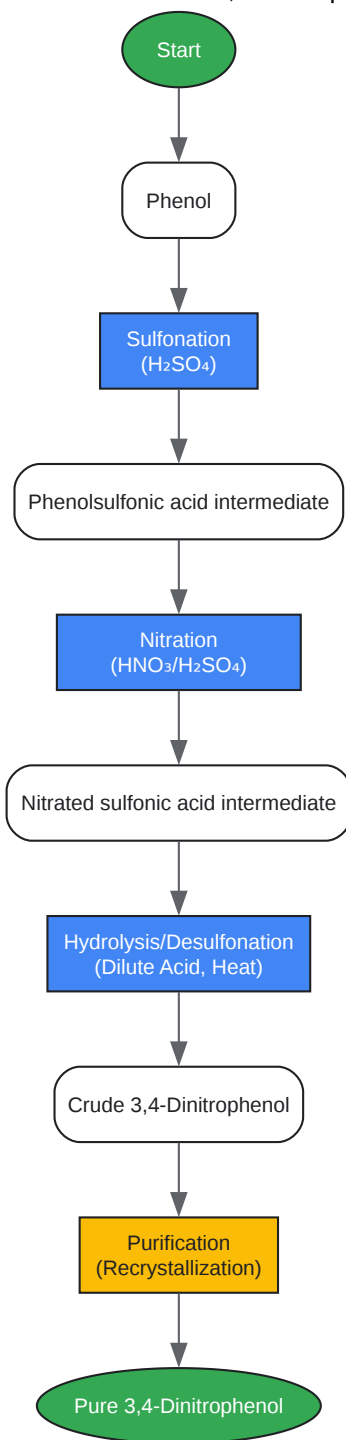
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Caption: Uncoupling of oxidative phosphorylation by 3,4-DNP.

Experimental Workflow: Synthesis of 3,4-Dinitrophenol

A common method for the synthesis of dinitrophenols involves the nitration of phenol. The following diagram illustrates a representative workflow for the synthesis of **3,4-Dinitrophenol**, which would typically involve a multi-step process to control the regioselectivity of the nitration. A plausible route involves the initial sulfonation of phenol, followed by nitration and subsequent desulfonation.

Synthesis Workflow for 3,4-Dinitrophenol

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Caption: A representative synthetic workflow for **3,4-Dinitrophenol**.

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